ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic thiophene derivative characterized by a cyclohepta[b]thiophene core fused with a seven-membered carbocycle. The molecule features a 1-methylindole-3-thioether group linked via a propanamido bridge to the thiophene ring, along with an ethyl ester at the 3-position.
Properties
IUPAC Name |
ethyl 2-[2-(1-methylindol-3-yl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-4-29-24(28)21-17-11-6-5-7-13-19(17)31-23(21)25-22(27)15(2)30-20-14-26(3)18-12-9-8-10-16(18)20/h8-10,12,14-15H,4-7,11,13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETSCMQWZQFBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variability and Physicochemical Properties
The compound’s distinctiveness arises from its 1-methylindole-3-thioether substituent. Comparisons with similar cyclohepta[b]thiophene derivatives reveal key differences:
*Estimated based on structural analogs.
Key Observations:
- Lipophilicity: The target compound’s indole-thioether group likely increases lipophilicity (XLogP3 ~4.2) compared to hydroxyl- or cyano-substituted analogs (XLogP3 3.1–4.0), enhancing membrane permeability but reducing aqueous solubility .
- Synthetic Complexity : Indole-thioether incorporation may require specialized thiolation steps, contrasting with simpler aryl boronic acid couplings () or Schiff base formations () .
Crystallographic and Stability Considerations
The crystal structure of the naphthyl Schiff base analog () reveals two independent molecules in the asymmetric unit, stabilized by intramolecular hydrogen bonds (O–H⋯N). In contrast, the target compound’s bulkier indole group may hinder close packing, reducing crystallinity but improving solubility in organic solvents .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in later stages .
- Purity Monitoring : Use HPLC to track reaction progress and ensure >95% purity before proceeding to subsequent steps .
How do structural modifications (e.g., substituents on the indole or thiophene rings) impact biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- Indole Modifications : Methylation at the 1-position (1-methylindole) enhances metabolic stability compared to unsubstituted indoles, as observed in similar pyrimidoindole derivatives .
- Thiophene Functionalization : Electron-withdrawing groups (e.g., carboxylate esters) improve binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
- Thioether Linkage : Replacement with sulfoxide or sulfone groups reduces cytotoxicity but may decrease target selectivity .
Q. Methodological Approach :
- Comparative Assays : Test derivatives against in vitro models (e.g., cancer cell lines) with IC50 profiling .
- Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., kinase domains) .
What analytical techniques are most reliable for confirming the compound’s structure and purity?
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying the thiophene core (δ 6.8–7.2 ppm for aromatic protons) and ester groups (δ 4.2–4.4 ppm for ethyl CH2) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~500–550) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients; UV detection at 254 nm for thiophene absorption .
Q. Advanced Characterization :
- X-ray Crystallography : Resolves stereochemistry of the cycloheptane ring and confirms non-planar conformation .
How can researchers resolve discrepancies in reported synthetic yields for similar thiophene-indole hybrids?
Advanced Research Focus
Common Contradictions :
Q. Resolution Strategies :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio) to identify optimal conditions .
- Byproduct Analysis : LC-MS to identify side products (e.g., hydrolyzed esters or dimerized species) .
What is the hypothesized mechanism of action for this compound in pharmacological contexts?
Advanced Research Focus
Based on structural analogs:
Q. Experimental Validation :
- Enzyme Assays : Measure inhibition of recombinant kinases using fluorescence polarization .
- Gene Expression Profiling : qPCR to assess COX-2 and IL-6 levels in treated cell lines .
How does the compound’s stability under varying pH and temperature conditions affect formulation strategies?
Advanced Research Focus
Stability Data :
Q. Formulation Recommendations :
- Lyophilized Powders : Use cryoprotectants (e.g., trehalose) for reconstitution in aqueous buffers .
- Encapsulation : Liposomal delivery systems to enhance bioavailability and reduce pH-mediated degradation .
What computational tools are suitable for predicting the compound’s ADMET properties?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
